Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRSPYFJMDXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171250 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-40-8 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediates and Starting Materials
| Intermediate | Description | Source/Preparation Method | References |
|---|---|---|---|
| Compound 4 | Cyclobutanone derivative | Prepared via alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane | |
| Compound 3 | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate via deoxofluorination | |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | Precursor for deoxofluorination | Derived from cyclobutane derivatives |
Deoxofluorination Process
The pivotal step involves transforming methyl 6-oxospiro[3.3]heptane-2-carboxylate into the difluorinated derivative via deoxofluorination:
Methyl 6-oxospiro[3.3]heptane-2-carboxylate + Deoxofluorinating reagent (e.g., Morph-DAST) → Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
- Reagent: Morph-DAST (Morpholine-based deoxofluorinating agent)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Duration: Approximately 48 hours
- Work-up: Aqueous Na₂CO₃ wash, distillation
| Parameter | Value | Reference |
|---|---|---|
| Yield | 65% | |
| Scale | Up to 0.47 kg | |
| Reaction Time | 48 hours |
Alkylation and Functionalization
Subsequent steps involve double alkylation of active methylene compounds (e.g., diethyl malonate, cyanoacetate, TosMIC) with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to install the spiro framework:
Final Ester Formation
The methyl ester is obtained by esterification or direct alkylation, followed by hydrolysis and esterification steps to yield the target this compound.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Saponification | NaOH | Aqueous | Quantitative | |
| Methylation | Methyl iodide or methylating agent | Mild conditions | High |
Summary of Preparation Data
Notes and Considerations
- Scalability: The methods have been demonstrated on multigram to kilogram scales, indicating industrial relevance.
- Reaction Efficiency: The convergent approach minimizes steps and improves yields compared to linear sequences.
- Reagent Selection: Morph-DAST is preferred for deoxofluorination due to its efficiency and milder conditions.
- Functional Group Compatibility: The sequence tolerates various functional groups, enabling diverse derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of fluorine atoms.
Cyclization Reactions: Formation of spirocyclic structures through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Cyclization Agents: Such as bases and catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further derivatized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate serves as a valuable scaffold for developing new pharmaceuticals. Its unique structural properties allow it to act as a bioisostere for carbonyl groups, potentially improving metabolic stability and cell permeability of drug candidates. Preliminary studies indicate that compounds with similar structures can interact with enzyme active sites or inhibit specific biochemical pathways, suggesting potential roles as inhibitors or modulators in drug design .
Case Study: Drug Development
A recent study highlighted the synthesis and biological evaluation of derivatives based on the difluorospiro[3.3]heptane scaffold. These derivatives demonstrated enhanced pharmacological profiles compared to traditional compounds, retaining biological activity while improving solubility and metabolic stability .
Organic Synthesis
The compound is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, makes it an essential intermediate in organic synthesis.
Research into the biological activities of this compound has revealed its potential interactions with biomolecules such as proteins and nucleic acids. The difluoromethyl group enhances electrophilicity, making it a suitable substrate for nucleophilic attack by biomolecules.
In Vitro Studies
Initial in vitro studies suggest that this compound can modulate enzyme activities and influence receptor interactions, which are critical for its biological effects. Further research is needed to establish detailed interaction profiles and mechanisms of action for this compound specifically.
Industrial Applications
The compound is also explored for its utility in producing advanced materials and specialty chemicals due to its unique chemical properties and reactivity profile. Its applications extend beyond pharmaceuticals into areas such as agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms contribute to its unique binding properties and stability. The pathways involved often include modulation of enzyme activities and receptor interactions, which are crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spiro[3.3]heptane Scaffolds
Key Findings:
- Fluorine vs. Methyl Substitution : The difluoro analogs exhibit enhanced metabolic stability and lipophilicity compared to methyl-substituted spiro compounds, critical for blood-brain barrier penetration in CNS drug candidates .
- Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) offers better cell membrane permeability than the carboxylic acid analog, which is more suited for ionic interactions in enzymatic environments .
Non-Spiro Difluorinated Esters
Key Findings:
- Conformational Flexibility: Non-spiro difluorinated esters (e.g., cyclobutane or piperidine derivatives) lack the rigid spiro structure, leading to higher entropy penalties in target binding .
- Synthetic Utility: Piperidine-based difluoro esters are preferred for charged intermediates in peptide mimetics, whereas spiro analogs are prioritized for non-polar applications .
Derivatives with Functional Group Variations
Key Findings:
- Functional Group Diversity: Amino and alcohol derivatives expand utility in bioconjugation and prodrug design, though they require protective strategies during synthesis .
Research and Application Insights
- Pharmaceutical Relevance : The target compound’s spiro scaffold is leveraged in protease inhibitors and kinase modulators due to its ability to mimic transition-state geometries .
- Agrochemical Potential: Difluorinated spiro compounds demonstrate enhanced pesticidal activity compared to non-fluorinated analogs, as seen in sulfonylurea herbicides .
- Material Science : Rigid spiro structures improve thermal stability in polymers, though fluorine substitution can complicate processing due to hydrophobicity .
Biological Activity
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is an organofluorine compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 190.19 g/mol. Its structure features a spiro[3.3]heptane framework, which contributes to conformational rigidity and enhances its potential interactions with biological macromolecules. The presence of two fluorine atoms serves as a bioisostere for carbonyl groups, potentially improving metabolic stability and influencing binding interactions with enzymes and receptors.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can inhibit specific biochemical pathways by interacting with enzyme active sites.
- Receptor Interactions : The compound may modulate receptor activities, influencing physiological responses.
In Vitro Studies
Research has shown that this compound exhibits notable biological activity:
Interaction with Biomolecules
Interaction studies reveal that this compound can bind to proteins and nucleic acids, suggesting its role as a lead compound in drug discovery. The difluoromethyl group enhances electrophilicity, making the carbonyl carbon a suitable substrate for nucleophilic attack by biomolecules.
Synthesis Methods
Several synthetic routes have been developed to produce this compound:
- Convergent Synthesis : Utilizing 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor allows for the construction of diverse functionalized derivatives through short reaction sequences.
- Deoxofluorination Reactions : These reactions enable the formation of the difluorinated scaffold from simpler precursors, facilitating the production of this compound on a multigram scale .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug discovery due to its structural properties:
- Lead Compound Development : Its unique properties make it suitable for developing new therapeutic agents targeting various diseases.
- Advanced Material Production : The compound's reactivity allows its use in synthesizing advanced materials and specialty chemicals .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | Spirocyclic | Contains carboxylic acid functionality |
| Difluoromethylphenol | Aromatic | Exhibits different biological activities |
| 4-Fluorobenzyl alcohol | Aromatic | Contains hydroxyl group; used in various syntheses |
The structural uniqueness of this compound enhances its reactivity compared to these related compounds, making it an attractive candidate for further research.
Q & A
Basic Research Question
- Flash Chromatography : Silica gel with ethyl acetate/petroleum ether gradients (80–95% purity).
- Recrystallization : Use hexane/ethyl acetate mixtures for high-purity (>97%) crystals.
- HPLC : Reverse-phase C18 columns for analytical validation .
Why is this compound used as a bioisostere?
Advanced Research Question
It replaces gem-difluorocyclohexanes or tert-butyl groups by:
- Size Mimicry : Matches the spatial volume of cyclohexane.
- Polar Surface Area : The ester and fluorine atoms improve solubility and membrane permeability.
In kinase inhibitors , this substitution reduced off-target effects while maintaining potency .
How can reaction yields be improved in spiro[3.3]heptane functionalization?
Advanced Research Question
Optimize:
- Catalysts : Pd(OAc)₂/Xantphos for cross-coupling reactions (yield ↑ 20–30%).
- Solvent Systems : DMF/DCM mixtures enhance solubility of intermediates.
- Temperature Control : Slow addition of reagents at −78°C minimizes side products .
What storage conditions preserve this compound stability?
Basic Research Question
- Temperature : 2–8°C in sealed containers.
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Moisture Control : Use molecular sieves to prevent hydrolysis .
How is this compound utilized in protein interaction studies?
Advanced Research Question
As a COUPLr (covalent protein complex linker) , it enables:
- Bifunctional Probes : Conjugation via alkyne-azide click chemistry (e.g., HATU/TEA in DMF).
- Target Validation : Binding to ATP-binding pockets in kinases (e.g., EGFR, KRAS) .
What computational methods predict the reactivity of this compound?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
